molecular formula C15H10N4OS B12812989 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 21578-53-0

2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12812989
CAS No.: 21578-53-0
M. Wt: 294.3 g/mol
InChI Key: KXHFBDPRZYXQAP-UHFFFAOYSA-N
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Description

2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a sophisticated organic dye, specifically a [1,3]thiazolo[3,2-a]benzimidazole-based azo compound, that is the subject of advanced materials science research. Its primary research value lies in its application as a photosensitizer in dye-sensitized solar cells (DSSCs) . The compound's molecular architecture is engineered for efficient light harvesting, where upon photoexcitation, it injects electrons into the conduction band of a semiconductor oxide like TiO₂, initiating a photocurrent. The core [1,3]thiazolo[3,2-a]benzimidazole unit acts as an efficient electron donor, while the azo group (-N=N-) and phenyl ring serve as the electron-accepting bridge and anchor, creating a push-pull system that is crucial for intramolecular charge transfer and broad absorption in the visible spectrum. Recent studies highlight its role in the development of photoelectrochemical cells and organic electronics , where its photophysical properties are tuned to improve the conversion efficiency and stability of next-generation photovoltaic devices. Researchers are investigating its mechanism of action, including electron transfer kinetics and interactions at the dye-semiconductor interface, to design more efficient and cost-effective solar energy conversion systems.

Properties

CAS No.

21578-53-0

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-phenyldiazenyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H10N4OS/c20-14-13(18-17-10-6-2-1-3-7-10)21-15-16-11-8-4-5-9-12(11)19(14)15/h1-9,13H

InChI Key

KXHFBDPRZYXQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 380494 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Each step requires specific reagents, solvents, and catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 380494 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 380494 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: NSC 380494 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving NSC 380494 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of azo compounds, including vibrant coloration and potential photostability, which can be advantageous in various applications.

Medicinal Chemistry

The thiazolo[3,2-a]benzimidazole derivatives are known for their biological activities, including anticancer and antimicrobial properties. The specific compound under discussion has been explored for:

  • Anticancer Activity : Studies have indicated that derivatives of thiazolo[3,2-a]benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For example, a review highlighted the synthesis and evaluation of thiazolo[3,2-a]benzimidazoles as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : Research has shown that compounds similar to 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Material Science

The compound's unique structural features allow it to be utilized in the development of advanced materials:

  • Dyes and Pigments : The azo group in its structure makes it suitable for use as a dye or pigment in textiles and coatings. Its stability under light exposure is a desirable property for materials requiring long-lasting color .
  • Organic Electronics : Due to its electronic properties, this compound can be investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis of new derivatives based on this compound to enhance its bioactivity:

  • Structure-Activity Relationship (SAR) : Research has been conducted to modify the structure of thiazolo[3,2-a]benzimidazole derivatives to improve their efficacy against specific biological targets. For instance, altering substituents on the benzene ring can significantly affect their biological activity .

Case Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology examined various thiazolo[3,2-a]benzimidazole derivatives for their anticancer properties. The results indicated that certain derivatives showed promising activity against breast and colon cancer cell lines through mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research conducted by MDPI explored the antimicrobial effects of thiazolo[3,2-a]benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the thiazole ring enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of NSC 380494 involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, NSC 380494 may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance thermal stability and electrochemical reduction potentials .
  • Bulky substituents (e.g., naphthalenyl) increase molecular weight and hydrophobicity, affecting solubility .

Key Observations :

  • Arylidene derivatives (e.g., furyl or benzylidene) exhibit enhanced enzyme inhibitory activity due to extended conjugation and improved binding affinity .
  • Halogenation (e.g., Br at position 6) increases antiparasitic activity compared to parent compounds .
Electrochemical and Spectral Properties

Electrochemical reduction of 2-arylazo derivatives proceeds via a pH-dependent mechanism involving cleavage of the azo (–N=N–) bond to form hydrazine intermediates . For example:

  • 2-(4-Nitrophenyl) derivative: Exhibits a more negative E½ (−0.89 V) due to electron-withdrawing –NO₂ group stabilization of intermediates .

Infrared (IR) spectra consistently show C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching vibrations, while ¹H NMR reveals deshielded protons adjacent to electron-deficient substituents .

Biological Activity

The compound 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazole and benzimidazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • Molecular Formula : C₁₄H₁₃N₅OS
  • Molecular Weight : 285.35 g/mol

The compound features a thiazole ring fused with a benzimidazole moiety, which is significant for its biological activity. The presence of the phenyldiazenyl group is also critical in enhancing its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step reactions including diazotization and cyclization processes. The synthetic pathway can be summarized as follows:

  • Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : The diazonium salt is then coupled with a suitable thiazole derivative under acidic conditions to yield the target compound.

Antifungal Activity

Research indicates that derivatives of thiazolo-benzimidazoles exhibit significant antifungal properties. For instance, compounds structurally related to 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have shown potent activity against various fungal strains. A study reported that similar compounds demonstrated effective inhibition against Rhizoctonia solani and Magnaporthe oryzae, with EC50 values comparable to established antifungal agents like carbendazim .

CompoundEC50 (μg/mL)Positive Control (Carbendazim)
6f1.851.87
6a<5-
6c<10-

Antioxidant Activity

The antioxidant potential of the compound has also been investigated. Studies suggest that the thiazole and benzimidazole moieties contribute to scavenging free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity

Cytotoxic studies reveal that 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits selective cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Case Studies

  • Antifungal Study : In vitro assays were conducted on several derivatives of thiazolo-benzimidazoles against M. oryzae. The results indicated that modifications in the phenyl group significantly influenced antifungal potency.
    • Findings : Compound 6f showed an EC50 of 1.85 μg/mL, comparable to carbendazim.
  • Cytotoxicity Assay : A study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent increase in cytotoxicity with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

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